molecular formula C24H25N3O4 B10997002 (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10997002
M. Wt: 419.5 g/mol
InChI Key: GTLLOFTVDFOGIP-UHFFFAOYSA-N
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Description

The compound (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that features both indole and tetrahydropyridoindole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The tetrahydropyridoindole moiety can be synthesized through a series of cyclization reactions starting from appropriate precursors .

Industrial Production Methods

Industrial production of such complex molecules usually involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules.

Biology

Biologically, the compound’s indole and tetrahydropyridoindole moieties are of interest due to their presence in many natural products and pharmaceuticals. Research focuses on understanding how these structures interact with biological systems, potentially leading to new therapeutic agents .

Medicine

In medicine, the compound’s potential as a drug candidate is being explored. Its unique structure may offer advantages in terms of bioavailability, target specificity, and reduced side effects compared to existing drugs .

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The tetrahydropyridoindole moiety may enhance these interactions, leading to increased potency and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Tetrahydro-β-carboline: Shares the tetrahydropyridoindole moiety but lacks the methoxy groups and carbonyl functionality.

Uniqueness

The uniqueness of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its combination of both indole and tetrahydropyridoindole moieties, along with additional functional groups that enhance its chemical reactivity and potential biological activity .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

(4,7-dimethoxy-1-methylindol-2-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C24H25N3O4/c1-26-20(12-16-21(30-3)7-8-22(31-4)23(16)26)24(28)27-10-9-19-17(13-27)15-11-14(29-2)5-6-18(15)25-19/h5-8,11-12,25H,9-10,13H2,1-4H3

InChI Key

GTLLOFTVDFOGIP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC

Origin of Product

United States

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